
Cinnamaldehyde oxime
Overview
Description
Cinnamaldehyde oxime is an organic compound with the molecular formula C₉H₉NO. It is derived from cinnamaldehyde, a naturally occurring compound found in the bark of cinnamon trees.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamaldehyde oxime can be synthesized through the reaction of cinnamaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically involves refluxing the mixture in an alcoholic solvent, resulting in the formation of this compound . Another green and solvent-free method involves grinding cinnamaldehyde with hydroxylamine hydrochloride and bismuth oxide (Bi₂O₃) at room temperature, which provides excellent yields and minimizes waste disposal problems .
Industrial Production Methods
the green synthesis approach using bismuth oxide and solvent-free grinding conditions could be scaled up for industrial applications due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Cinnamaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: Reduction of this compound can yield amines or other reduced derivatives.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Antimicrobial Properties
Cinnamaldehyde oxime exhibits significant antimicrobial activity against a range of pathogens. Research has demonstrated its effectiveness against both bacterial and fungal strains.
- Bacterial Activity : this compound has shown efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In a study evaluating various oximes, this compound displayed a minimum inhibitory concentration (MIC) of 75 µg/mL against Candida albicans and was part of a broader evaluation of antimicrobial activities among low molecular weight oximes .
- Fungal Activity : Its antifungal properties are notable, particularly against foodborne pathogens. The compound’s ability to inhibit biofilm formation is also significant, which is crucial for preventing chronic infections associated with biofilms .
Nematicidal Applications
This compound is recognized as a natural alternative to synthetic nematicides. Its application in agriculture focuses on controlling plant-parasitic nematodes, particularly Meloidogyne incognita.
- Efficacy Against Nematodes : Studies indicate that both cinnamaldehyde and its oxime effectively inhibit the hatching of nematode larvae, presenting a biodegradable option for pest control in agricultural practices . This aligns with the growing demand for environmentally friendly agricultural solutions.
Pharmaceutical Applications
The compound's potential in pharmaceuticals is highlighted by its cytotoxic effects against cancer cells.
- Antitumor Activity : this compound has been explored as a model substrate in the development of gallium-based anticancer compounds. It has been used in studies to evaluate the cytotoxicity of gallium nanoparticles against lung adenocarcinoma cells, indicating its relevance in cancer therapy research .
Catalytic Applications
This compound can serve as an intermediate in synthetic pathways, particularly in the synthesis of other chemical compounds.
- Chemoenzymatic Cascade Reactions : Recent studies have reported the use of this compound in chemoenzymatic processes that involve carboxylic acid reductase (CAR) for aldehyde synthesis. This highlights its utility in organic synthesis and catalysis .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in various fields.
- Safety and Toxicity Assessments : Investigations into the safety pharmacology of this compound have been conducted to evaluate its potential toxicity and biocompatibility. These studies are essential for ensuring that compounds used in pharmaceuticals or agriculture do not pose risks to human health or the environment .
Data Table Summary
Case Studies
- Antimicrobial Activity Study : A comprehensive evaluation was conducted on various low molecular weight oximes, including this compound, assessing their antimicrobial efficacy against multiple strains. Results indicated that while some compounds were less effective than traditional antibiotics, this compound showed promising activity within acceptable ranges for phytochemicals .
- Nematicidal Efficacy : Research focused on the use of essential oils containing cinnamaldehyde and its derivatives demonstrated significant nematicidal properties against Meloidogyne incognita, suggesting practical applications in sustainable agriculture .
- Cytotoxicity Research : In studies involving gallium compounds for cancer treatment, this compound was utilized as a model substrate to explore new therapeutic avenues against lung cancer cells, highlighting its potential role in oncological pharmacology .
Mechanism of Action
The mechanism of action of cinnamaldehyde oxime involves its interaction with various molecular targets and pathways. For example, it can inhibit bacterial growth by damaging cell membranes and disrupting energy metabolism . In antifungal applications, this compound inhibits biofilm formation and hyphal growth by down-regulating specific genes and proteins involved in these processes . Additionally, it exhibits anthelmintic properties by targeting nematode cuticles and disrupting their cellular functions .
Comparison with Similar Compounds
Cinnamaldehyde oxime can be compared with other similar compounds such as:
Cinnamaldehyde: The parent compound, which is a phenylpropanoid with a similar structure but lacks the oxime group.
Acetone oxime: Another oxime derivative, but derived from acetone instead of cinnamaldehyde.
Benzaldehyde oxime: An oxime derivative of benzaldehyde, which has different chemical properties and applications.
This compound is unique due to its combination of the cinnamaldehyde backbone and the oxime functional group, which imparts distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQDOYIAKHIMAN-DAAQNPAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-81-1, 59336-59-3 | |
Record name | Cinnamaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13372-81-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC47500 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnamaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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